Cas no 1449475-23-3 (benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate)

ベンジルN-2-(5-ブロモ-1H-1,3-ベンゾジアゾール-2-イル)プロパン-2-イルカルバメートは、有機合成化学において重要な中間体として利用される化合物です。5-ブロモ基を有するベンゾジアゾール骨格とプロパン-2-イルカルバメート構造を併せ持つため、医薬品や機能性材料の合成において多様な変換が可能です。特に、ブロモ基の求電子置換反応性とカルバメート部位の保護基としての特性を活かした精密合成に適しています。高い純度と安定性を特徴とし、ヘテロ環化合物の構築や官能基変換における信頼性の高い試薬として研究開発分野で需要があります。結晶性に優れ、取り扱いが比較的容易である点も利点です。

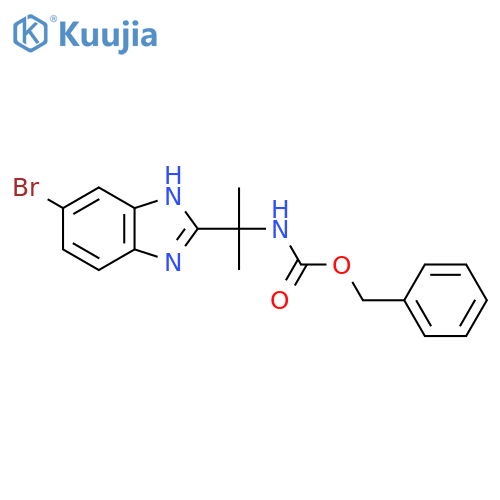

1449475-23-3 structure

商品名:benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate

benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- 1449475-23-3

- ZQOATLQYEBXJHV-UHFFFAOYSA-N

- EN300-28302446

- Benzyl [1-(5-bromo-1H-benzimidazol-2-yl)-1-methylethyl]carbamate

- benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate

- SCHEMBL15172720

- benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate

-

- インチ: 1S/C18H18BrN3O2/c1-18(2,16-20-14-9-8-13(19)10-15(14)21-16)22-17(23)24-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23)

- InChIKey: ZQOATLQYEBXJHV-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)NC(C(C)(C)NC(=O)OCC1C=CC=CC=1)=N2

計算された属性

- せいみつぶんしりょう: 387.05824g/mol

- どういたいしつりょう: 387.05824g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 440

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 67Ų

benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28302446-0.25g |

benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate |

1449475-23-3 | 95.0% | 0.25g |

$1196.0 | 2025-03-19 | |

| Enamine | EN300-28302446-5g |

benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate |

1449475-23-3 | 5g |

$3770.0 | 2023-09-07 | ||

| Enamine | EN300-28302446-10g |

benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate |

1449475-23-3 | 10g |

$5590.0 | 2023-09-07 | ||

| Enamine | EN300-28302446-1.0g |

benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate |

1449475-23-3 | 95.0% | 1.0g |

$1299.0 | 2025-03-19 | |

| Enamine | EN300-28302446-0.5g |

benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate |

1449475-23-3 | 95.0% | 0.5g |

$1247.0 | 2025-03-19 | |

| Enamine | EN300-28302446-5.0g |

benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate |

1449475-23-3 | 95.0% | 5.0g |

$3770.0 | 2025-03-19 | |

| Enamine | EN300-28302446-0.05g |

benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate |

1449475-23-3 | 95.0% | 0.05g |

$1091.0 | 2025-03-19 | |

| Enamine | EN300-28302446-10.0g |

benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate |

1449475-23-3 | 95.0% | 10.0g |

$5590.0 | 2025-03-19 | |

| Enamine | EN300-28302446-0.1g |

benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate |

1449475-23-3 | 95.0% | 0.1g |

$1144.0 | 2025-03-19 | |

| Enamine | EN300-28302446-2.5g |

benzyl N-[2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-yl]carbamate |

1449475-23-3 | 95.0% | 2.5g |

$2548.0 | 2025-03-19 |

benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

1449475-23-3 (benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate) 関連製品

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬